3-chloro-N-(3-cyclopropyl-3-hydroxypropyl)-4-fluorobenzenesulfonamide
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Description
Synthesis Analysis
The synthesis of benzenesulfonamide derivatives can involve different reagents and conditions. For instance, N,N-dichloro-2-nitrobenzenesulfonamide has been used as an electrophilic nitrogen source for the direct diamination of alpha,beta-unsaturated ketones without metal catalysts . Similarly, N-acyl-N-(4-chlorophenyl)-4-nitrobenzenesulfonamides were synthesized from 4-chloroaniline under solvent-free conditions . These methods highlight the versatility of benzenesulfonamides in chemical synthesis and suggest that the synthesis of "3-chloro-N-(3-cyclopropyl-3-hydroxypropyl)-4-fluorobenzenesulfonamide" could potentially be achieved through similar strategies.
Molecular Structure Analysis
The molecular structure of benzenesulfonamide derivatives is characterized by the presence of a sulfonamide group attached to a benzene ring, which can be further substituted with various functional groups. The presence of electronegative atoms like chlorine and fluorine can influence the electronic properties of the molecule . The molecular structure analysis of such compounds typically involves spectroscopic techniques like NMR, which can provide detailed information about the electronic environment and the spatial arrangement of atoms within the molecule.
Chemical Reactions Analysis
Benzenesulfonamides participate in a variety of chemical reactions. For example, N-chloro-N-methoxybenzenesulfonamide has been used as a chlorinating reagent for different substrates, including phenols and aromatic amines, to obtain chlorinated products . The reactivity of the sulfonamide group can be exploited for selective transformations, such as acylation reactions in water . These examples demonstrate the chemical versatility of benzenesulfonamide derivatives and suggest that "3-chloro-N-(3-cyclopropyl-3-hydroxypropyl)-4-fluorobenzenesulfonamide" could also undergo various chemical reactions depending on the substituents present on the benzene ring and the sulfonamide nitrogen.
Physical and Chemical Properties Analysis
The physical and chemical properties of benzenesulfonamide derivatives are influenced by their molecular structure. The presence of substituents like chlorine and fluorine can affect properties such as solubility, boiling point, and reactivity. For instance, the strong electronegativity of fluorine can lead to shifts in absorption and emission spectra, as observed in chlorophyll-a derivatives . The decomposition of N-hydroxybenzenesulfonamide in alkaline solution to yield N2O and sulfinate provides insights into the stability and reactivity of the sulfonamide group under different conditions . These studies can inform the expected properties of "3-chloro-N-(3-cyclopropyl-3-hydroxypropyl)-4-fluorobenzenesulfonamide," although specific data for this compound would require experimental investigation.
Safety And Hazards
There’s no specific information available on the safety and hazards of "3-chloro-N-(3-cyclopropyl-3-hydroxypropyl)-4-fluorobenzenesulfonamide"1.
Future Directions
Unfortunately, I couldn’t find any information on the future directions of "3-chloro-N-(3-cyclopropyl-3-hydroxypropyl)-4-fluorobenzenesulfonamide"1.
properties
IUPAC Name |
3-chloro-N-(3-cyclopropyl-3-hydroxypropyl)-4-fluorobenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15ClFNO3S/c13-10-7-9(3-4-11(10)14)19(17,18)15-6-5-12(16)8-1-2-8/h3-4,7-8,12,15-16H,1-2,5-6H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PZLFHXYKKXDDSW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(CCNS(=O)(=O)C2=CC(=C(C=C2)F)Cl)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClFNO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.77 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-chloro-N-(3-cyclopropyl-3-hydroxypropyl)-4-fluorobenzenesulfonamide |
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